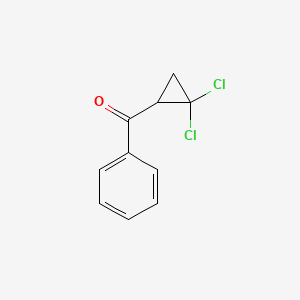
4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine atoms at positions 4 and 6, a diethylamino group at position 2, and a carbonitrile group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(diethylamino)pyridine-3-carbonitrile using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation and Reduction: N-oxides or amines.
Coupling Reactions:
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the diethylamino group can enhance its binding affinity and selectivity towards these targets. The carbonitrile group may also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
4,6-Dichloro-2-(diethylamino)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It is used in the synthesis of various pharmaceuticals and agrochemicals.
2,4-Dichloro-6-(diethylamino)pyrimidine: Another pyrimidine derivative with similar functional groups, used in medicinal chemistry.
3-Cyanopyridine: A simpler pyridine derivative with a carbonitrile group, used as an intermediate in the synthesis of nicotinic acid and other compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
53815-31-9 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(diethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11Cl2N3/c1-3-15(4-2)10-7(6-13)8(11)5-9(12)14-10/h5H,3-4H2,1-2H3 |
InChI 键 |
FIQBVQQNBDBUBN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C(=CC(=N1)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




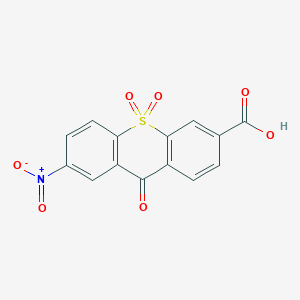

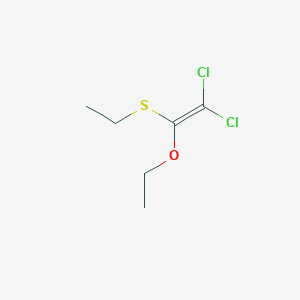
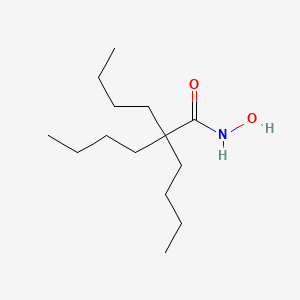
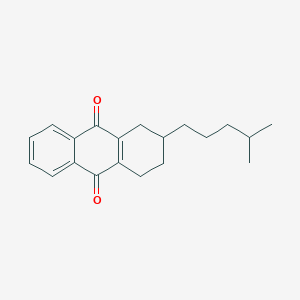
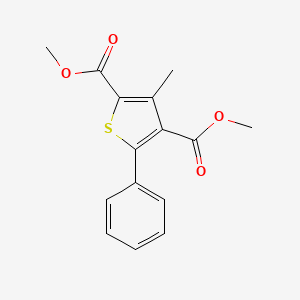
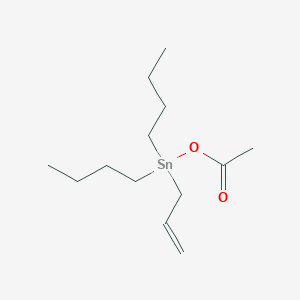


![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
